molecular formula C7H10O2 B579625 1-Methylidene-5,8-dioxaspiro[3.4]octane CAS No. 17714-49-7

1-Methylidene-5,8-dioxaspiro[3.4]octane

Cat. No.: B579625
CAS No.: 17714-49-7
M. Wt: 126.155
InChI Key: AJOOQJWVAJJEFN-UHFFFAOYSA-N
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Description

1-Methylidene-5,8-dioxaspiro[3.4]octane (CAS 99620-40-3) is a valuable spirocyclic chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol, features a unique structure that combines a spiro-fused ring system with a reactive methylidene group . Its core scaffold, the 5,8-dioxaspiro[3.4]octane motif, is recognized as a synthetically challenging and biologically relevant structural unit. Research has identified related dioxaspiro[4.4]nonane and oxaspirolactone systems as key structural components in complex bioactive natural products, such as the bergamotane sesquiterpenes Massarinolin A and the Purpurolides . These natural products have demonstrated promising biological activities, including antibiotic effects against Gram-positive bacteria and significant inhibitory activity against pancreatic lipase, a target in anti-obesity therapeutic development . Consequently, this compound serves as a crucial precursor or intermediate for constructing such complex molecular architectures, enabling the synthesis of material for biological evaluation and the development of novel chemical probes. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

17714-49-7

Molecular Formula

C7H10O2

Molecular Weight

126.155

IUPAC Name

3-methylidene-5,8-dioxaspiro[3.4]octane

InChI

InChI=1S/C7H10O2/c1-6-2-3-7(6)8-4-5-9-7/h1-5H2

InChI Key

AJOOQJWVAJJEFN-UHFFFAOYSA-N

SMILES

C=C1CCC12OCCO2

Synonyms

1-Methylene-5,8-dioxaspiro[3.4]octane

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the prominent applications of 1-Methylidene-5,8-dioxaspiro[3.4]octane is in the development of antitumor agents. Research has indicated that compounds with similar spirocyclic structures can modulate pre-mRNA splicing, which is crucial for the production of proteins involved in cancer progression. For instance, studies have shown that certain derivatives exhibit significant activity against melanoma cell lines, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action
The mechanism by which these compounds exert their effects typically involves the alteration of spliceosome activity, leading to changes in gene expression associated with tumor growth. The structure-activity relationship (SAR) studies have demonstrated that slight modifications in the compound's structure can greatly influence its potency and selectivity against cancer cells .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique spirocyclic framework allows it to participate in various chemical reactions, including Diels-Alder reactions and other cycloaddition processes. This capability makes it valuable for synthesizing more complex organic molecules .

Case Study: Synthesis of Bioactive Compounds
In a notable case study, researchers utilized this compound as a precursor to synthesize bioactive compounds with potential pharmaceutical applications. The reactions were optimized to enhance yield and selectivity, demonstrating the compound's utility in generating new chemical entities .

Material Science

Polymer Chemistry
The compound has also found applications in material science, particularly in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel polymeric materials with desirable mechanical properties. These materials can be tailored for specific applications, such as coatings or biomedical devices .

Case Study: Development of Smart Polymers
A recent study explored the use of this compound in creating smart polymers that respond to environmental stimuli. The resulting materials exhibited changes in physical properties upon exposure to specific conditions, making them suitable for applications in drug delivery systems and responsive coatings .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntitumor agentsSignificant activity against melanoma
Organic SynthesisBuilding block for complex moleculesUseful in Diels-Alder reactions
Material SciencePolymer chemistryDevelopment of smart polymers

Comparison with Similar Compounds

2-Methyl-5,8-dioxaspiro[3.4]octane-1-carboxaldehyde (CAS: 127445-88-9)

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Differences :
    • Substitution: A methyl group and a carboxaldehyde replace the methylidene group.
    • Reactivity: The aldehyde functionality enables nucleophilic additions or condensations, unlike the alkene in the parent compound.
    • Applications: Likely used in the synthesis of chiral ligands or pharmacophores due to its aldehyde group.

Halogenated Derivatives

  • 6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane (CAS: 1547416-59-0)
    • Molecular Formula : C₇H₁₁ClO₂
    • Molecular Weight : 162.61 g/mol .
    • Key Differences :
  • Chloromethyl group enhances electrophilicity, enabling SN2 reactions.
  • Applications: Intermediate in cross-coupling reactions or polymer chemistry.

  • 2-Bromo-5,8-dioxaspiro[3.4]octane (CAS: 1257996-82-9)

    • Molecular Formula : C₆H₉BrO₂
    • Molecular Weight : 193.04 g/mol .
    • Key Differences :
  • Bromine substitution increases molecular weight and polarizability, affecting solubility and boiling points.
  • Reactivity: Bromine serves as a leaving group in nucleophilic substitutions.

Heteroatom-Variant Spiro Compounds

5,7-Diazaspiro[3.4]octane-6,8-dione (CAS: 89691-88-3)

  • Molecular Formula : C₆H₆N₂O₂
  • Molecular Weight : 154.12 g/mol .
  • Key Differences: Replaces oxygen atoms with nitrogen, forming a diazaspiro system. Applications: Likely explored in medicinal chemistry for protease inhibition due to its rigid, hydrogen-bond-accepting scaffold.

2,6-Diazaspiro[3.4]octane Derivatives

  • Example: 1-Methyl-1,6-diazaspiro[3.4]octane (AS140870)
    • Molecular Formula : C₇H₁₂N₂
    • Key Differences :
  • Applications: Found in bioactive molecules, including kinase inhibitors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
1-Methylidene-5,8-dioxaspiro[3.4]octane 17714-49-7 C₇H₁₀O₂ 126.16 Alkene Organic synthesis intermediates
2-Methyl-5,8-dioxaspiro[3.4]octane-1-carboxaldehyde 127445-88-9 C₈H₁₂O₃ 156.18 Aldehyde Chiral ligand synthesis
2-Bromo-5,8-dioxaspiro[3.4]octane 1257996-82-9 C₆H₉BrO₂ 193.04 Bromine Cross-coupling reactions
5,7-Diazaspiro[3.4]octane-6,8-dione 89691-88-3 C₆H₆N₂O₂ 154.12 Ketones, Nitrogen Medicinal chemistry

Q & A

Q. What structure-activity relationships (SARs) guide biological activity exploration?

  • Methodological Answer : SAR studies compare derivatives with modified substituents (Table 1). For example:
DerivativeSubstituentBiological Activity
1-Methylidene (parent)CH₂Base for functionalization
8-Fluoromethyl-CH₂FEnhanced lipophilicity (LogP +0.5)
5-Nitro-NO₂Increased electrophilicity
  • Assays : Anticancer activity is evaluated via MTT assays (IC₅₀ values), while antimicrobial potency uses MIC tests against E. coli and S. aureus .

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